2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound, in particular, features a unique structure with a benzoyl group, a fluorophenyl group, and an indolizine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne. This step often requires a catalyst such as palladium or copper and is carried out under inert conditions to prevent oxidation.
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Introduction of the Benzoyl Group: : The benzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the indolizine core with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Amination and Fluorophenyl Group Addition: : The final steps involve the introduction of the amino group and the 3-fluorophenyl group. This can be achieved through nucleophilic substitution reactions using appropriate amines and fluorophenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluorophenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted indolizine derivatives with various functional groups.
Scientific Research Applications
2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-benzoylindolizine-1-carboxamide: Lacks the fluorophenyl group, which may result in different biological activities and chemical reactivity.
3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide: Lacks the amino group, potentially affecting its interaction with biological targets.
2-amino-3-(3-fluorophenyl)indolizine-1-carboxamide: Lacks the benzoyl group, which may influence its chemical properties and biological effects.
Uniqueness
2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide is unique due to the presence of both the benzoyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-15-9-6-10-16(13-15)25-22(28)18-17-11-4-5-12-26(17)20(19(18)24)21(27)14-7-2-1-3-8-14/h1-13H,24H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCISVNGCDFIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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